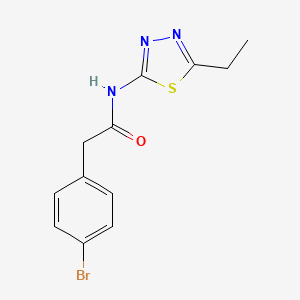
3-(4-fluorophenyl)-N-4-pyridinylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-4-pyridinylacrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as FPYAA and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-N-4-pyridinylacrylamide is not fully understood. However, it is believed that this compound may work by inhibiting certain enzymes that are involved in the development of cancer and other diseases.
Biochemical and Physiological Effects
Studies have shown that 3-(4-fluorophenyl)-N-4-pyridinylacrylamide has a range of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-fluorophenyl)-N-4-pyridinylacrylamide in lab experiments is its ability to inhibit the growth of cancer cells. However, one of the limitations of using this compound is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 3-(4-fluorophenyl)-N-4-pyridinylacrylamide. One of the most promising areas of research is in the development of new cancer treatments. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases and inflammation. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-N-4-pyridinylacrylamide is a complex process that involves several steps. One of the most common methods used to synthesize this compound is through a reaction between 4-fluoroaniline and 4-pyridinecarboxaldehyde, followed by a condensation reaction with acryloyl chloride.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-4-pyridinylacrylamide has been extensively studied for its potential use in scientific research. This compound has been found to have a range of applications, including in the study of cancer, neurodegenerative diseases, and inflammation.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-12-4-1-11(2-5-12)3-6-14(18)17-13-7-9-16-10-8-13/h1-10H,(H,16,17,18)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAPUAXONHYIEL-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-thiophenecarbaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5867285.png)


![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)
![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5867308.png)
![3-imidazo[1,2-a]pyridin-2-yl-8-methoxy-2H-chromen-2-one](/img/structure/B5867313.png)

![2-chloro-1,3-dimethyl-5-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5867324.png)

![2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5867354.png)
![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5867360.png)
![3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid](/img/structure/B5867361.png)
